molecular formula C6H13N3O4 B8516911 1,1-Di(2-hydroxyethylamino)-2-nitroethylene CAS No. 63451-63-8

1,1-Di(2-hydroxyethylamino)-2-nitroethylene

Cat. No. B8516911
M. Wt: 191.19 g/mol
InChI Key: AKMDBSOZFIJYPK-UHFFFAOYSA-N
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Patent
US04515806

Procedure details

78 ml of 2-aminoethanol (1.3 moles) were added slowly over half an hour to a solution of 95 g of 1,1-bis(methylthio)-2-nitroethene (0.57 mole) in 500 ml of toluene at 80° C. After the addition, the mixture was held at 80° C. for half an hour, was cooled to room temperature and the solid formed was filtered off, washed with chloroform (2×100 ml portions) and was dried to give 107 g N,N'-bis(2-hydroxyethyl)-2-nitro-1,1-ethenediamine (97-98% yield) in yellowish crystal form. m.p. 145°-146° C.
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].CS[C:7](SC)=[CH:8][N+:9]([O-:11])=[O:10]>C1(C)C=CC=CC=1>[OH:4][CH2:3][CH2:2][NH:1][C:7]([NH:1][CH2:2][CH2:3][OH:4])=[CH:8][N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
78 mL
Type
reactant
Smiles
NCCO
Name
Quantity
95 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture was held at 80° C. for half an hour
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with chloroform (2×100 ml portions)
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=C[N+](=O)[O-])NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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